molecular formula C22H18N4O5 B2370795 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide CAS No. 1115514-53-8

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide

Cat. No.: B2370795
CAS No.: 1115514-53-8
M. Wt: 418.409
InChI Key: UOKDBPHRYTYSEA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a benzodioxole moiety via an acetamide linker. This structure combines a bicyclic aromatic system (benzodioxole) with a tricyclic nitrogen-rich scaffold (pyrrolopyrimidine), which is frequently associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c27-18(23-9-13-6-7-16-17(8-13)31-12-30-16)11-26-21(28)20-19(25-22(26)29)15(10-24-20)14-4-2-1-3-5-14/h1-8,10,24H,9,11-12H2,(H,23,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKDBPHRYTYSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is C17H17N5O5C_{17}H_{17}N_{5}O_{5}, with a molecular weight of approximately 371.35 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

Spectroscopic Data

Spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize the compound. For instance, the NMR spectrum reveals distinct chemical shifts corresponding to various functional groups within the molecule .

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, a study showed that certain pyrrolo[3,2-d]pyrimidine derivatives exhibited cytotoxic effects against ovarian and breast cancer cells while displaying limited toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound IDCell Line TestedIC50 (µM)Toxicity to Non-Cancerous Cells
16Ovarian Cancer10Low
18Breast Cancer15Moderate

Antimycobacterial Activity

Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their antimycobacterial properties. Compounds have shown varying degrees of activity against Mycobacterium tuberculosis, with some exhibiting MIC values below 0.15 µM. These findings suggest potential therapeutic applications in treating tuberculosis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.

Study on Anticancer Activity

In a notable study published in 2021, researchers synthesized various derivatives of pyrrolo[3,2-d]pyrimidines and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity. The most promising compounds were further evaluated for their mechanism of action and pharmacokinetic profiles in vivo .

Screening for Antimycobacterial Activity

Another study focused on screening a library of pyrrolo[3,2-d]pyrimidine derivatives for their antimycobacterial activity. The results highlighted several compounds with potent activity against M. tuberculosis, suggesting their potential as lead candidates for further development into anti-tuberculosis drugs .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents/Functional Groups Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 7-Phenyl, 2,4-dioxo, N-(1,3-benzodioxol-5-ylmethyl)acetamide
2-(1,3-Dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide Pyrrolo[2,3-d]pyrimidine 1,3-Dimethyl, 2,4,6-trioxo, N-(2-methoxyphenyl)acetamide
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Oxadiazole-thioacetamide Benzodioxolylmethyl, 4-methoxyphenoxymethyl oxadiazole
(S)-N-(1-(3,5-di(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-(difluoromethyl)...)acetamide Pyrrolopyridine-pyridine hybrid Difluorophenyl, difluoromethyl-tetrahydroindazolyl

Key Observations :

  • The target compound’s pyrrolo[3,2-d]pyrimidine core is distinct from the pyrrolo[2,3-d]pyrimidine in , which contains additional methyl and trioxo groups. This difference may alter solubility and target binding.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP* Aqueous Solubility (µg/mL) Melting Point (°C)
Target Compound 433.40 2.1–2.5† ~15–20 (predicted) Not reported
2-(1,3-Dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide 398.34 1.8 ~10 (experimental) Not reported
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 453.46 3.2 ~5 (experimental) 127

†Predicted using QikProp (Schrödinger).
Key Observations :

  • The target compound’s moderate LogP (2.1–2.5) suggests better membrane permeability than the more polar trioxo-pyrrolopyrimidine in but lower than the lipophilic oxadiazole derivative in .
  • The benzodioxole group may reduce metabolic oxidation compared to methoxyphenyl analogs .

Bioactivity and Target Engagement

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Biological Target/Activity IC50/EC50 (nM) Reference
Target Compound Not yet reported (predicted kinase inhibitor)
2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide MMP-9 inhibition (anticancer) 120 ± 8
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Antiproliferative (HCT-116 cells) 340 ± 12
(S)-N-(1-(3,5-di(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-(difluoromethyl)...)acetamide Kinase inhibition (BTK) 0.7

Key Observations :

  • The target compound’s pyrrolopyrimidine scaffold is structurally aligned with kinase inhibitors like BTK-targeting compounds in , though empirical data is lacking.
  • Oxadiazole-thioacetamide analogs in show moderate anticancer activity, suggesting the benzodioxolylmethyl group may enhance target engagement.

Q & A

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields for similar pyrrolo[3,2-d]pyrimidine derivatives?

Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of precursors (e.g., ethyl acetoacetate) to construct the pyrrolo[3,2-d]pyrimidine core under reflux with catalysts like triethylamine .

Functionalization : Introduction of the benzodioxol-5-ylmethyl group via nucleophilic substitution or amide coupling, requiring anhydrous conditions and solvents like DMF .

Purification : Use HPLC or column chromatography to isolate intermediates, ensuring >95% purity .

For yield optimization, adjust temperature (70–100°C), solvent polarity (DMF vs. THF), and stoichiometry of reagents . Contradictions in yields may arise from subtle differences in starting material quality or reaction monitoring (e.g., TLC vs. HPLC). Validate protocols using control experiments and cross-reference multiple sources .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Advanced: How can discrepancies in spectral data (e.g., NMR or LC-MS) between batches be systematically addressed?

Answer:
Essential Techniques :

  • NMR : Confirm structural integrity via 1H/13C NMR, focusing on pyrrolopyrimidine protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • LC-MS : Verify molecular weight ([M+H]+ expected ~480–500 g/mol) and detect impurities .
  • XRD : Resolve stereochemistry if crystallizable .

For spectral discrepancies:

  • Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts).
  • Compare with computational predictions (e.g., PubChem data ).
  • Perform spiking experiments with authentic standards .

Basic: What biological targets are plausible for this compound based on structural analogs?

Q. Advanced: How can researchers design experiments to validate conflicting reports on kinase inhibition vs. cytotoxicity?

Answer:
Putative Targets :

  • Kinases : The pyrrolopyrimidine core mimics ATP-binding motifs, suggesting kinase inhibition (e.g., EGFR, VEGFR) .
  • Cytotoxicity : The benzodioxole group may intercalate DNA or inhibit topoisomerases, as seen in analogs with IC50 values of 15–20 µM in MCF-7 cells .

To resolve contradictions:

Dose-Response Assays : Test across a wide concentration range (0.1–100 µM) in isogenic cell lines.

Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .

Mechanistic Studies : Combine siRNA knockdown and Western blotting to confirm target engagement .

Basic: How does substituent variation (e.g., benzodioxole vs. chlorophenyl) impact bioactivity?

Q. Advanced: What computational tools can predict SAR for novel derivatives?

Answer:
SAR Insights :

  • Benzodioxole : Enhances metabolic stability and CNS penetration due to lipophilicity .
  • Chlorophenyl : Increases cytotoxicity (e.g., 4-chlorophenyl analogs show 20 µM IC50 against COX-2) but may reduce solubility .

Q. Computational Tools :

  • Docking Studies (AutoDock Vina) : Model interactions with kinase ATP pockets .
  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET Prediction : SwissADME for bioavailability and toxicity .

Basic: What are the stability and storage requirements for this compound?

Q. Advanced: How can degradation products be identified and mitigated during long-term studies?

Answer:
Stability Profile :

  • Storage : -20°C in amber vials under argon; susceptible to hydrolysis (acetamide group) and photodegradation (benzodioxole) .
  • Buffer Compatibility : Avoid aqueous solutions at pH >8.0.

Q. Degradation Analysis :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions; monitor via LC-MS .
  • Identification : Compare degradation peaks with synthetic impurities (e.g., hydrolyzed acetamide) .

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